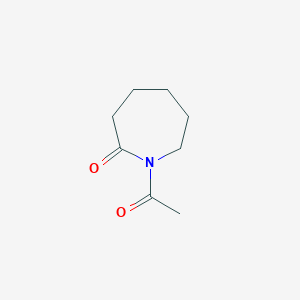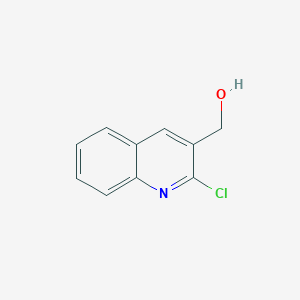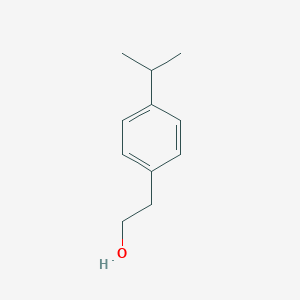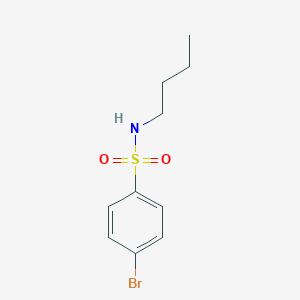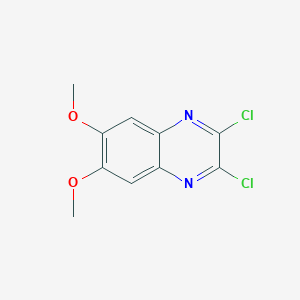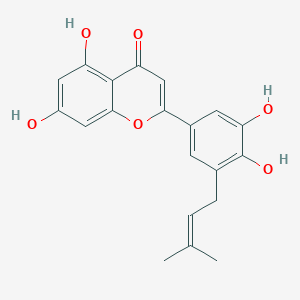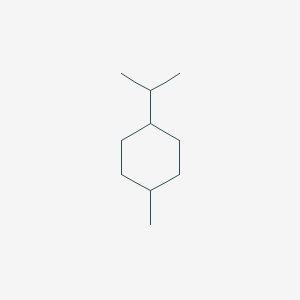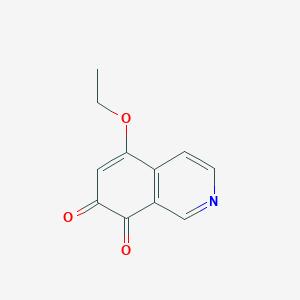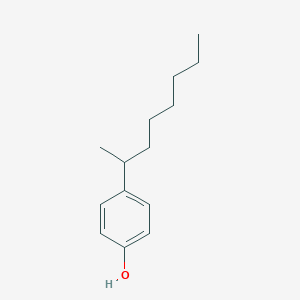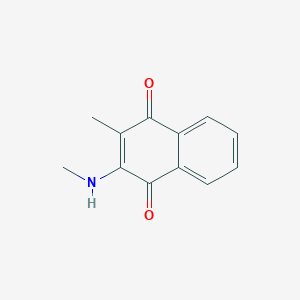
1,4-Naphthalenedione, 2-methyl-3-(methylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Naphthalenedione, 2-methyl-3-(methylamino)-, also known as Menadione, is a synthetic compound that belongs to the class of naphthoquinones. It is widely used in scientific research due to its potential applications in various fields, such as biochemistry, pharmacology, and medicine. Menadione is a yellow crystalline powder that is soluble in organic solvents and slightly soluble in water.
科学研究应用
1,4-Naphthalenedione, 2-methyl-3-(methylamino)- has been extensively studied for its potential applications in various fields of scientific research. In biochemistry, 1,4-Naphthalenedione, 2-methyl-3-(methylamino)- is used as a substrate for the assay of NAD(P)H:quinone oxidoreductase (NQO1), an enzyme that plays a crucial role in the detoxification of xenobiotics and the protection of cells against oxidative stress. In pharmacology, 1,4-Naphthalenedione, 2-methyl-3-(methylamino)- is used as a prodrug for the synthesis of vitamin K, which is essential for blood coagulation and bone metabolism. In medicine, 1,4-Naphthalenedione, 2-methyl-3-(methylamino)- is used as a therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
作用机制
1,4-Naphthalenedione, 2-methyl-3-(methylamino)- exerts its biological effects through several mechanisms, including the generation of reactive oxygen species (ROS), the induction of oxidative stress, and the modulation of cellular signaling pathways. 1,4-Naphthalenedione, 2-methyl-3-(methylamino)- can undergo redox cycling, which leads to the production of ROS, such as superoxide anion and hydrogen peroxide. These ROS can cause oxidative damage to cellular macromolecules, such as DNA, proteins, and lipids, and trigger various cellular responses, such as apoptosis, inflammation, and autophagy. 1,4-Naphthalenedione, 2-methyl-3-(methylamino)- can also activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which regulates the expression of antioxidant and detoxifying enzymes, and the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates the cell cycle and cell survival.
生化和生理效应
1,4-Naphthalenedione, 2-methyl-3-(methylamino)- has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, 1,4-Naphthalenedione, 2-methyl-3-(methylamino)- can inhibit the growth and proliferation of cancer cells, induce the differentiation and apoptosis of neuronal cells, and modulate the activity of enzymes and receptors. In vivo, 1,4-Naphthalenedione, 2-methyl-3-(methylamino)- can improve the cognitive function and motor performance of animals, reduce the oxidative stress and inflammation in tissues, and enhance the immune response and wound healing.
实验室实验的优点和局限性
1,4-Naphthalenedione, 2-methyl-3-(methylamino)- has several advantages and limitations for lab experiments. The advantages include its high purity, stability, and reproducibility, its low cost and availability, and its versatility and compatibility with various assays and models. The limitations include its potential toxicity and mutagenicity, its narrow therapeutic window and dose-dependent effects, and its susceptibility to degradation and oxidation.
未来方向
There are several future directions for the research on 1,4-Naphthalenedione, 2-methyl-3-(methylamino)-. These include the exploration of its potential applications in regenerative medicine, the development of its analogs and derivatives with improved efficacy and safety, the elucidation of its molecular targets and mechanisms of action, and the evaluation of its clinical efficacy and toxicity in human trials. 1,4-Naphthalenedione, 2-methyl-3-(methylamino)- has the potential to become a promising therapeutic agent for the treatment of various diseases and disorders, and further research is needed to fully exploit its biological and medical potential.
合成方法
1,4-Naphthalenedione, 2-methyl-3-(methylamino)- can be synthesized by several methods, including the oxidation of 2-methyl-1,4-naphthoquinone with potassium permanganate, the reduction of 2-methyl-1,4-naphthoquinone with sodium borohydride, and the reaction of 2-methyl-1,4-naphthoquinone with dimethylamine. The most commonly used method is the oxidation of 2-methyl-1,4-naphthoquinone with potassium permanganate, which yields 1,4-Naphthalenedione, 2-methyl-3-(methylamino)- with high purity and yield.
属性
CAS 编号 |
1694-01-5 |
|---|---|
产品名称 |
1,4-Naphthalenedione, 2-methyl-3-(methylamino)- |
分子式 |
C12H11NO2 |
分子量 |
201.22 g/mol |
IUPAC 名称 |
2-methyl-3-(methylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C12H11NO2/c1-7-10(13-2)12(15)9-6-4-3-5-8(9)11(7)14/h3-6,13H,1-2H3 |
InChI 键 |
WGCISMWFRZYHJR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)NC |
规范 SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)NC |
同义词 |
2-METHYL-3-METHYLAMINO-1,4-NAPHTHOQUINONE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



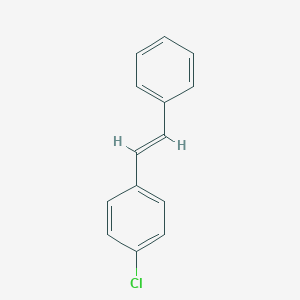
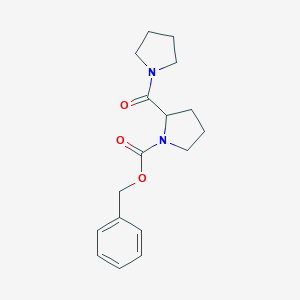
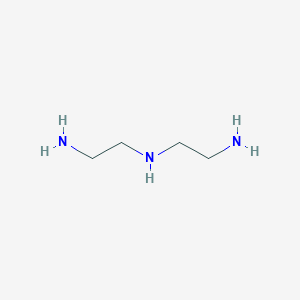
![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B155797.png)
